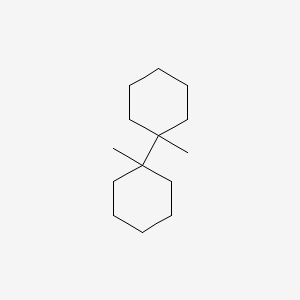
1,1'-Dimethyl-1,1'-bi(cyclohexane)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-Dimethyl-1,1’-bi(cyclohexane) is an organic compound with the molecular formula C8H16. It is also known as Gem-Dimethylcyclohexane. This compound consists of two cyclohexane rings, each substituted with a methyl group at the 1-position. The structure of 1,1’-Dimethyl-1,1’-bi(cyclohexane) is characterized by its stability and relatively simple molecular framework .
Méthodes De Préparation
The synthesis of 1,1’-Dimethyl-1,1’-bi(cyclohexane) can be achieved through various methods. One common synthetic route involves the alkylation of cyclohexane with methylating agents under specific reaction conditions. Industrial production methods typically involve catalytic hydrogenation of precursors in the presence of suitable catalysts to achieve high yields and purity .
Analyse Des Réactions Chimiques
1,1’-Dimethyl-1,1’-bi(cyclohexane) undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding ketones or alcohols.
Reduction: Reduction reactions can convert it into more saturated hydrocarbons.
Substitution: Halogenation and other substitution reactions can introduce various functional groups into the molecule.
Common reagents used in these reactions include halogens, hydrogen gas, and oxidizing agents like potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
1,1’-Dimethyl-1,1’-bi(cyclohexane) finds applications in various scientific research fields:
Chemistry: It is used as a model compound in studies of cyclohexane derivatives and their conformational analysis.
Biology: Its derivatives are explored for potential biological activities and interactions with biomolecules.
Medicine: Research into its pharmacological properties and potential therapeutic applications is ongoing.
Industry: It is utilized as an additive in the formulation of certain industrial products, including lubricants and solvents
Mécanisme D'action
The mechanism of action of 1,1’-Dimethyl-1,1’-bi(cyclohexane) involves its interaction with molecular targets through hydrophobic interactions and van der Waals forces. These interactions can influence the compound’s behavior in various chemical and biological systems. The pathways involved depend on the specific application and the nature of the interacting molecules .
Comparaison Avec Des Composés Similaires
1,1’-Dimethyl-1,1’-bi(cyclohexane) can be compared with other similar compounds, such as:
1,1-Dimethylcyclohexane: A simpler derivative with only one cyclohexane ring.
Cyclohexane: The parent compound without any methyl substitutions.
1,1-Cyclohexanediacetic acid: A compound with additional functional groups that impart different chemical properties.
The uniqueness of 1,1’-Dimethyl-1,1’-bi(cyclohexane) lies in its specific substitution pattern, which influences its chemical reactivity and applications .
Propriétés
Numéro CAS |
1202-74-0 |
|---|---|
Formule moléculaire |
C14H26 |
Poids moléculaire |
194.36 g/mol |
Nom IUPAC |
1-methyl-1-(1-methylcyclohexyl)cyclohexane |
InChI |
InChI=1S/C14H26/c1-13(9-5-3-6-10-13)14(2)11-7-4-8-12-14/h3-12H2,1-2H3 |
Clé InChI |
HUILBRQVJCTEEY-UHFFFAOYSA-N |
SMILES canonique |
CC1(CCCCC1)C2(CCCCC2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


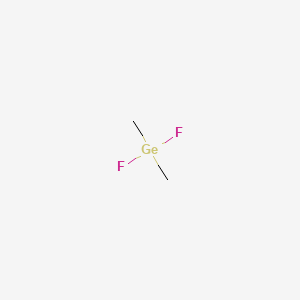
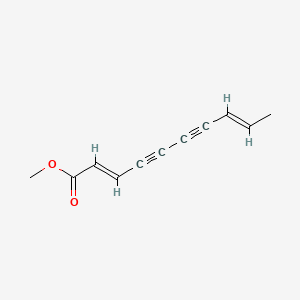
![1-[(2R,3R,4R,5R)-4-[tert-butyl(dimethyl)silyl]oxy-5-(hydroxymethyl)-3-(2-methoxyethoxy)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B14747793.png)

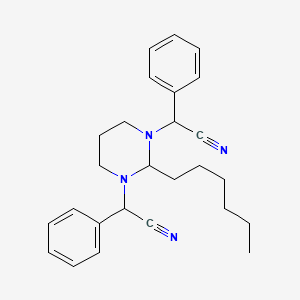
![2-[(2-Chlorocyclohex-2-en-1-yl)oxy]ethanol](/img/structure/B14747802.png)
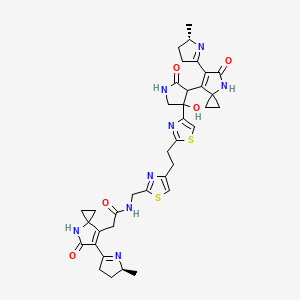
![2-[(4-Methoxyphenyl)sulfonyl]-1,2-dihydroisoquinoline-1-carbonitrile](/img/structure/B14747820.png)



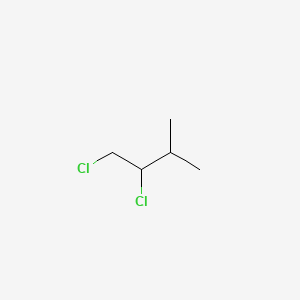
![[1-[(1-hydroxy-2-oxoazepan-3-yl)amino]-2-methyl-1-oxopentan-3-yl] 2-[[2-(2-hydroxy-6-methylphenyl)-4,5-dihydro-1,3-oxazole-4-carbonyl]amino]-6-[hydroxy-[(E)-octadec-2-enoyl]amino]hexanoate](/img/structure/B14747863.png)
![Benzo[e][1]benzothiopyrano[4,3-b]indole](/img/structure/B14747870.png)
